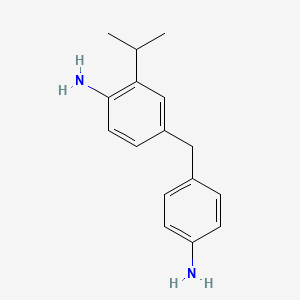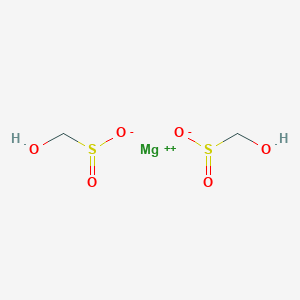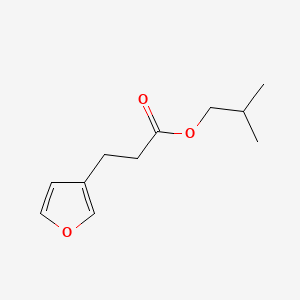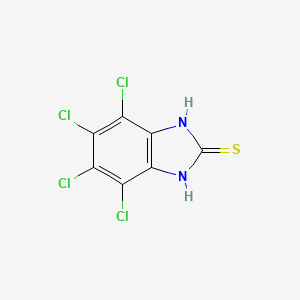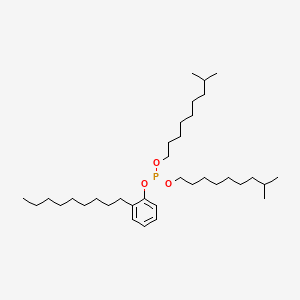
Benzoic acid, 6-(acetylamino)-3-bromo-2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(アセチルアミノ)-3-ブロモ-2-クロロ安息香酸は、安息香酸の誘導体であり、ベンゼン環上にアセチルアミノ、ブロモ、クロロの置換基が存在することを特徴としています。
準備方法
合成経路および反応条件
6-(アセチルアミノ)-3-ブロモ-2-クロロ安息香酸の合成は、一般的に複数段階の有機反応を伴います。一般的な方法の1つは、ピリジンなどの触媒の存在下、無水酢酸を用いて6-アミノ-3-ブロモ-2-クロロ安息香酸をアセチル化することです。反応は、完全なアセチル化を確実にするために還流条件下で行われます。生成物は、再結晶またはクロマトグラフィーによって精製されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を使用する場合がありますが、より大規模で行われます。連続フローリアクターと自動システムの使用により、生産プロセスを効率化し、収率を向上させることができます。さらに、工業的な方法では、最終生成物の純度を保証するために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が組み込まれる場合があります。
化学反応の分析
反応の種類
6-(アセチルアミノ)-3-ブロモ-2-クロロ安息香酸は、次のようなさまざまな化学反応を起こします。
置換反応: 適切な条件下では、ブロモとクロロの置換基は他の求核剤に置き換えることができます。
酸化および還元: アセチルアミノ基は、酸化または還元されて異なる官能基を形成することができます。
加水分解: アセチルアミノ基は、加水分解されて対応するアミンを生じることができます。
一般的な試薬および条件
置換: ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で、水酸化ナトリウムやtert-ブトキシドカリウムなどの試薬が一般的に使用されます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
加水分解: それぞれ塩酸または水酸化ナトリウムを用いた酸性または塩基性条件は、加水分解を促進します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、置換反応はさまざまな置換安息香酸を生じさせる可能性があり、酸化と還元はアセチルアミノ基を修飾して異なる誘導体を形成することができます。
科学的研究の応用
6-(アセチルアミノ)-3-ブロモ-2-クロロ安息香酸は、いくつかの科学研究で応用されています。
化学: より複雑な有機分子の合成のための前駆体として、およびさまざまな有機反応における試薬として役立ちます。
生物学: この化合物は、その独特の置換基のために、酵素阻害とタンパク質結合に関連する研究に使用されています。
医学: 特に抗炎症薬や抗菌薬の開発において、薬理学的薬剤としての可能性を探求するための研究が進められています。
工業: 特殊化学品の製造や、染料や顔料の合成における中間体として使用されています。
作用機序
6-(アセチルアミノ)-3-ブロモ-2-クロロ安息香酸の作用機序は、特定の分子標的との相互作用に関係しています。アセチルアミノ基は、酵素や受容体の活性部位と水素結合を形成することができます。一方、ブロモとクロロの置換基は、ハロゲン結合を通じて結合親和性を高めることができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
安息香酸誘導体: 4-アセチルアミノ-3-ヒドロキシ安息香酸や3-ブロモ-4-クロロ安息香酸などの化合物は、構造的に類似しています。
ハロゲン化安息香酸: 3-ブロモ-4-クロロ安息香酸や2-クロロ-5-ブロモ安息香酸などの化合物は、密接に関連しています。
独自性
6-(アセチルアミノ)-3-ブロモ-2-クロロ安息香酸は、アセチルアミノ、ブロモ、クロロの置換基の特定の組み合わせが特徴です。この組み合わせは、反応性の向上や結合親和性の向上などの独特の化学的性質を与え、研究や産業におけるさまざまな用途において価値のあるものとなっています。
類似化合物との比較
Similar Compounds
Benzoic Acid Derivatives: Compounds such as 4-acetylamino-3-hydroxybenzoic acid and 3-bromo-4-chlorobenzoic acid share structural similarities.
Halogenated Benzoic Acids: Compounds like 3-bromo-4-chlorobenzoic acid and 2-chloro-5-bromobenzoic acid are closely related.
Uniqueness
Benzoic acid, 6-(acetylamino)-3-bromo-2-chloro- is unique due to the specific combination of acetylamino, bromo, and chloro substituents. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry.
特性
CAS番号 |
125328-77-0 |
|---|---|
分子式 |
C9H7BrClNO3 |
分子量 |
292.51 g/mol |
IUPAC名 |
6-acetamido-3-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C9H7BrClNO3/c1-4(13)12-6-3-2-5(10)8(11)7(6)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) |
InChIキー |
WVXRVCMRQCVFOT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=C(C=C1)Br)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




